3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Research challenge: Structurally similar pyrrolidine analogs often exhibit unpredictable shifts in receptor selectivity and pharmacokinetics. This compound solves that by providing a precisely defined scaffold with a unique 1-ethyl, 3-aminoethyl substitution pattern that delivers a reproducible LogP of -0.2081 and TPSA of 49.49 Ų-ideal for CNS drug candidate optimization. Key advantages: (1) Enables focused SAR exploration for PRC2/EED inhibitors (related scaffolds show IC50=70 nM) and 5-HT2B ligands (IC50=22 nM). (2) Bifunctional design with a primary amine and tertiary alcohol serves as a ready-made linker handle for PROTAC development. Supply: Available from stock with rapid global delivery.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B13164972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCN1CCC(C1)(CCN)O
InChIInChI=1S/C8H18N2O/c1-2-10-6-4-8(11,7-10)3-5-9/h11H,2-7,9H2,1H3
InChIKeyFXSLXPGZDIQYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol: Properties & Procurement


3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol (CAS: 1544990-16-0), with molecular formula C8H18N2O and a molecular weight of 158.24 g/mol, is a heterocyclic amine derivative characterized by a pyrrolidine ring functionalized with an aminoethyl side chain and an ethyl substituent at the 1-position [1]. The compound is primarily recognized as a versatile building block in medicinal chemistry and pharmaceutical research due to its bifunctional nature, featuring both an amino group and a tertiary alcohol, which confers distinct physicochemical properties including a calculated LogP of -0.2081, topological polar surface area (TPSA) of 49.49 Ų, two hydrogen bond donors, and three hydrogen bond acceptors .

Bifunctional building block: primary amine and tertiary alcohol for diverse derivatization
Pyrrolidine core with N-ethyl substitution enabling lipophilicity and conformational tuning
Supports fragment-based screening and structure-activity relationship (SAR) exploration

Why 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol Is Irreplaceable


In the pyrrolidine class, minor structural variations profoundly impact physicochemical and biological profiles. This compound's unique combination of an aminoethyl group and an ethyl group on the pyrrolidine nitrogen, as opposed to an unsubstituted amine or different alkyl chain lengths found in related analogs, results in a distinct balance of basicity, lipophilicity, and conformational flexibility [1]. Furthermore, specific stereochemical configurations at the pyrrolidine 3-position are critical for receptor binding and off-target activity, as evidenced by studies on related pyrrolidine-based scaffolds where enantiomers exhibited significant differences in activity [2]. Consequently, substituting this compound with a structurally similar analog—such as (3S)-1-(2-aminoethyl)pyrrolidin-3-ol (CAS 540787-75-5) or (R)-1-(2-aminoethyl)pyrrolidin-3-ol (CAS 672325-36-9)—without thorough comparative evaluation carries a high risk of introducing unwanted changes in receptor selectivity, pharmacokinetic properties, and synthetic intermediate reactivity.

! Des-ethyl analogs lack the N-ethyl group, which may shift LogP and membrane permeability, altering ADME behavior in model systems.
! Stereochemical variations at the pyrrolidine 3-position can change receptor selectivity profiles; direct replacement without binding assessment risks off-target effects.
! Analogs with different hydrogen bonding capacity may not replicate the reactivity of this intermediate, potentially affecting synthetic yields and product consistency.

Key Differentiation Evidence for 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol


N-Ethyl Substitution Modulates Lipophilicity

The N-ethyl substitution on the pyrrolidine ring of 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol results in a predicted LogP of -0.2081, indicating hydrophilic character . In contrast, the des-ethyl analog, (3S)-1-(2-aminoethyl)pyrrolidin-3-ol, possesses a molecular weight of 130.19 g/mol and lacks this ethyl group, leading to a predictably different (though currently not experimentally reported for this specific des-ethyl analog) lower LogP and altered membrane permeability profile . This difference in lipophilicity is a primary driver of differential ADME properties and is a key differentiator for this specific building block.

N‑Ethyl lipophilicity
Class-level inference
Target (ethyl-substituted) LogP −0.2081 MW 158.24 g/mol
Des-ethyl analog LogP not reported (lower predicted) MW ~130 g/mol
Supports ADME property differentiation; guides lipophilicity tuning
Experimental LogP measurement recommended for lead optimization
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Pyrrolidine Core Enables EED Inhibition

Compounds containing a pyrrolidine core, similar to 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol, have demonstrated potent inhibition of the Polycomb Repressive Complex 2 (PRC2) component Embryonic Ectoderm Development (EED) protein. Specifically, a related pyrrolidine inhibitor showed an IC50 of 70 nM in a competition binding assay using a GST-tagged EED protein [1]. A structurally distinct comparator compound exhibited a higher IC50 of 140 nM in a TR-FRET assay under similar conditions [2], highlighting the potential for improved potency within this specific chemotype.

EED inhibition potency
Cross-study comparable
Pyrrolidine inhibitor probe IC50 70 nM GST-tagged EED binding assay
Alternative inhibitor IC50 140 nM TR-FRET assay
Supports scaffold activity for EED target engagement research
Direct comparison limited by different assay formats
Epigenetics Cancer Research Target Engagement

Hydrogen Bonding Profile Guides Building Block Utility

The compound possesses a unique hydrogen bonding profile with two hydrogen bond donors and three hydrogen bond acceptors, contributing to a topological polar surface area (TPSA) of 49.49 Ų . This differentiates it from simpler analogs like (R)-1-(2-aminoethyl)pyrrolidin-3-ol (CAS 672325-36-9), which has the same number of donors and acceptors but a significantly different molecular weight (130.19 g/mol) and, consequently, a lower TPSA due to the absence of the ethyl group . The specific arrangement of these hydrogen bonding moieties governs its recognition by biological targets and its reactivity as a synthetic intermediate.

H‑bond & TPSA profile
Class-level inference
Target compound HBD 2 · HBA 3 · TPSA 49.49 Ų MW 158.24 g/mol
Des-ethyl analog TPSA not reported (lower predicted) MW ~130 g/mol
Predicts solubility and permeability trends for synthetic design
Measured TPSA values would strengthen property-based selection
Synthetic Chemistry Ligand Design Supramolecular Chemistry

Applications of 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol


PRC2/EED Inhibitor Lead Optimization

Given the documented potency of structurally related pyrrolidine-based compounds against the EED protein (IC50 = 70 nM) [1], this compound serves as a high-value starting point for medicinal chemistry campaigns aimed at developing novel PRC2/EED inhibitors for oncology applications. Its unique functional groups allow for focused structure-activity relationship (SAR) exploration to improve potency and selectivity.

5-HT2B Receptor Ligand Synthesis

The pyrrolidine scaffold is a known privileged structure for modulating serotonergic receptors. As demonstrated by a related pyrrolidine compound's potent 5-HT2B receptor binding (IC50 = 22 nM) [2], 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol can be employed as a core building block for constructing novel 5-HT2B ligands. Its specific LogP (-0.2081) and TPSA (49.49 Ų) provide an advantageous starting point for tuning the physicochemical profile of drug candidates targeting CNS disorders.

PROTAC Building Block

The compound's bifunctional nature, featuring a primary amine handle and a tertiary alcohol, makes it exceptionally well-suited for use as a linker or functional moiety in the construction of PROTACs or other heterobifunctional molecules. The two hydrogen bond donors and three acceptors provide multiple points for non-covalent interaction with target proteins, while the ethyl group modulates overall lipophilicity for cellular permeability .

Application
Selection Property
Validation Focus
EED inhibitor SAR studies
Bifunctional pyrrolidine core
Target engagement assay validation
5‑HT2B receptor ligand design
Tuned lipophilicity (LogP, TPSA)
Receptor binding and selectivity profiling
PROTAC linker / functional module
Primary amine and tertiary alcohol handles
Bifunctional reactivity and linker stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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